Methyl 3-methoxy-2-phenylpropanoate
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Overview
Description
Methyl 3-methoxy-2-phenylpropanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 3-methoxy-2-phenylpropanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxy-2-phenylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 3-methoxy-2-phenylpropanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 3-methoxy-2-phenylpropanoic acid.
Reduction: 3-methoxy-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-2-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-2-phenylpropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Lacks the methoxy group, leading to different chemical and biological properties.
Ethyl 3-methoxy-2-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Methoxy-2-phenylpropanoic acid: The acid form of the compound, which has different reactivity and applications.
Uniqueness
Methyl 3-methoxy-2-phenylpropanoate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
methyl 3-methoxy-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-8-10(11(12)14-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJJAGRWWBMRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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